7-(3-hydroxypropyl)-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
1-(3-hydroxypropyl)-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxypropyl)-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps. The starting materials typically include pyrimidine derivatives and various alkylating agents. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of copper(I) complexes as catalysts has been reported in similar synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxypropyl)-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the imino and oxo groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
1-(3-hydroxypropyl)-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit kinase activity by binding to the active site, preventing phosphorylation events that are crucial for signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-imino-1-(3-methoxypropyl)-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
- 2-imino-1-(2-methoxyethyl)-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
Uniqueness
1-(3-hydroxypropyl)-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25N5O4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
7-(3-hydroxypropyl)-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H25N5O4/c1-13-6-3-8-25-17(13)23-18-15(20(25)28)12-14(16(21)24(18)9-5-10-26)19(27)22-7-4-11-29-2/h3,6,8,12,21,26H,4-5,7,9-11H2,1-2H3,(H,22,27) |
InChI Key |
NFIURJJXVSUBBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCO)C(=O)NCCCOC |
Origin of Product |
United States |
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